2-[(1S)-1-azidopropyl]pyridine
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Overview
Description
2-[(1S)-1-azidopropyl]pyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features a pyridine ring substituted with an azidopropyl group, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which are structurally similar to 2-[(1s)-1-azidopropyl]pyridine, have been reported to have anticancer properties . They are known to act as covalent inhibitors, targeting proteins like KRAS G12C, which play a crucial role in cell proliferation and survival .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to interact with their targets through covalent bonding . This interaction leads to changes in the target protein’s function, potentially inhibiting its role in disease progression .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in purine and pyrimidine metabolism . These pathways are crucial for DNA and RNA synthesis, and their disruption can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anticancer activity . They are known to inhibit cell proliferation and induce cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-azidopropyl]pyridine typically involves the reaction of 2-bromopyridine with (S)-1-azidopropane under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-azidopropyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(1S)-1-azidopropyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-azidopyridine: Lacks the propyl group, making it less sterically hindered.
3-azidopyridine: The azide group is positioned differently on the pyridine ring, affecting its reactivity.
4-azidopyridine: Similar to 3-azidopyridine but with the azide group at the para position.
Uniqueness
2-[(1S)-1-azidopropyl]pyridine is unique due to the presence of the chiral center and the azidopropyl group, which provides distinct steric and electronic properties
Properties
CAS No. |
1909294-48-9 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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